9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate
Overview
Description
9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate is a useful research compound. Its molecular formula is C20H12BClF7N3 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) motif have been used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests . In the pharmaceutical industry, TFMP derivatives have been used in several approved pharmaceutical and veterinary products .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Result of Action
Similar compounds have shown significant inhibitory activity against cdk2, leading to alterations in cell cycle progression and induction of apoptosis within certain cell lines .
Action Environment
The development of fluorinated organic chemicals, such as this compound, has been an increasingly important research topic due to the unique effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds .
Properties
IUPAC Name |
9-chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N3.BF4/c21-16-11-15(20(22,23)24)12-27-19(16)25-17(13-7-3-1-4-8-13)18(26-27)14-9-5-2-6-10-14;2-1(3,4)5/h1-12H;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXGDHTARRCIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=NC3=C(C=C(C=[N+]3N=C2C4=CC=CC=C4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BClF7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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